2-Bromobenzyl-(3,4-dimethylphenyl)ether
CAS No.:
Cat. No.: VC13397990
Molecular Formula: C15H15BrO
Molecular Weight: 291.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15BrO |
|---|---|
| Molecular Weight | 291.18 g/mol |
| IUPAC Name | 4-[(2-bromophenyl)methoxy]-1,2-dimethylbenzene |
| Standard InChI | InChI=1S/C15H15BrO/c1-11-7-8-14(9-12(11)2)17-10-13-5-3-4-6-15(13)16/h3-9H,10H2,1-2H3 |
| Standard InChI Key | LVGQWWRGOKSGAH-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)OCC2=CC=CC=C2Br)C |
| Canonical SMILES | CC1=C(C=C(C=C1)OCC2=CC=CC=C2Br)C |
Introduction
2-Bromobenzyl-(3,4-dimethylphenyl)ether is a chemical compound with the molecular formula C15H15BrO and a molecular weight of 291.18 g/mol . This compound belongs to the class of ethers, which are characterized by an ether linkage between two organic groups. In this case, the compound consists of a bromobenzyl group linked to a 3,4-dimethylphenyl group through an ether bond.
Synthesis and Preparation
The synthesis of 2-Bromobenzyl-(3,4-dimethylphenyl)ether typically involves the reaction of 2-bromobenzyl chloride with 3,4-dimethylphenol in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the etherification reaction. The reaction conditions may vary depending on the specific requirements and the desired yield.
Biological and Chemical Applications
While specific biological or chemical applications of 2-Bromobenzyl-(3,4-dimethylphenyl)ether are not widely documented, compounds with similar structures are often explored for their potential in pharmaceuticals and materials science. For instance, brominated compounds are sometimes used in drug design due to their ability to participate in various biological interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume